molecular formula C19H28N2O5 B105434 Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate CAS No. 91374-24-2

Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate

Cat. No. B105434
CAS RN: 91374-24-2
M. Wt: 364.4 g/mol
InChI Key: WOOIUFZMYXSJNR-UHFFFAOYSA-N
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Patent
US04588740

Procedure details

To a solution of 2.38 g (0.103 gram atoms) of sodium metal in 52 cc of absolute ethanol at room temperature was added 18.51 g (0.07 mole) of the nitro compound in one portion, with stirring, followed by 15.42 g (0.103 mole) of diethyl oxalate. The reaction was refluxed under nitrogen for about 20 minutes, cooled, quenched on 700 cc of ice-water and acidified with 3N hydrochloric acid. This aqueous solution was washed with a small volume of ether, basified to pH 8.5 with solid sodium carbonate and extracted with 3 portions of ether. The combined ether extract was washed with saturated brine, dried over anhydrous magnesium sulfate, clarified with charcoal and concentrated in vacuo. The residue was triturated with cold petroleum ether, filtered and air-dried to give 6.0 g of ethyl 6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate as a yellow powder. The triturate was concentrated in vacuo and distilled to give 7.3 g of recovered starting material which was recycled. In the same manner, a total of three recycles provided 11.0 g of ethyl-6-(2-di-n-propylaminoethyl)-2-nitrophenylpyruvate.
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
18.51 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
15.42 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:12][C:13]([N:15]([CH2:19][CH2:20][CH3:21])[CH2:16][CH2:17][CH3:18])=O.[C:22](OCC)(=[O:28])[C:23]([O:25][CH2:26][CH3:27])=[O:24]>C(O)C>[CH2:16]([N:15]([CH2:19][CH2:20][CH3:21])[CH2:13][CH2:12][C:4]1[C:3]([CH2:2][C:22](=[O:28])[C:23]([O:25][CH2:26][CH3:27])=[O:24])=[C:8]([N+:9]([O-:11])=[O:10])[CH:7]=[CH:6][CH:5]=1)[CH2:17][CH3:18] |^1:0|

Inputs

Step One
Name
Quantity
2.38 g
Type
reactant
Smiles
[Na]
Name
Quantity
18.51 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)N(CCC)CCC
Name
Quantity
52 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.42 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed under nitrogen for about 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched on 700 cc of ice-water
WASH
Type
WASH
Details
This aqueous solution was washed with a small volume of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 portions of ether
EXTRACTION
Type
EXTRACTION
Details
The combined ether extract
WASH
Type
WASH
Details
was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cold petroleum ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(CCC1=CC=CC(=C1CC(C(=O)OCC)=O)[N+](=O)[O-])CCC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 23.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.